methyl 4,6-dimethoxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4,6-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-7-4-9-8(11(5-7)16-2)6-10(13-9)12(14)17-3/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUJONIYWNBWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350026 | |
| Record name | Methyl 4,6-dimethoxy-2-indolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105776-13-4 | |
| Record name | Methyl 4,6-dimethoxy-2-indolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
Reaction Mechanisms and Optimization
Mechanistic Insights into Cyclization
The formation of the indole ring proceeds via a-sigmatropic rearrangement during the thermal decomposition of the vinyl azide intermediate. This step is critical for establishing the indole core and is facilitated by the electron-donating methoxy groups, which stabilize the transition state through resonance.
Key Optimization Parameters:
Spectroscopic Characterization
Post-synthesis characterization confirms structural integrity:
-
¹H NMR : Distinct signals for methoxy groups (δ 3.76–3.95 ppm) and the indole NH proton (δ 10.81 ppm).
-
IR Spectroscopy : Strong absorption bands at 1699 cm⁻¹ (C=O stretch) and 1595 cm⁻¹ (aromatic C=C).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions at the C3 and C5 positions occasionally occur due to the electron-rich nature of the indole ring. Employing bulky directing groups or low-temperature conditions minimizes these side pathways.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Organic Chemistry
Methyl 4,6-dimethoxy-1H-indole-2-carboxylate serves as a crucial building block in synthesizing more complex indole derivatives. Its methoxy groups facilitate electrophilic substitution reactions, which are essential for creating diverse chemical entities.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Bromine or chlorine gas | Varies |
These reactions can lead to various derivatives with potential applications in pharmaceuticals and agrochemicals.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit inflammatory pathways.
- Antiviral Activity : Preliminary investigations suggest potential efficacy against certain viral infections.
- Anticancer Effects : Indole derivatives are often explored for their ability to induce apoptosis in cancer cells.
A notable study demonstrated that this compound could inhibit specific cancer cell lines by modulating signaling pathways involved in cell proliferation and survival.
Medicinal Chemistry
Indole derivatives are frequently investigated for their therapeutic potentials. This compound's structural features allow it to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Binding : Its ability to bind to specific receptors can modulate physiological responses.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of this compound using a murine model of acute inflammation. The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups.
Mechanism of Action
The mechanism of action of methyl 4,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 4,6-dimethoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are known for their wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound interacts with various biochemical pathways, primarily due to the presence of methoxy groups which enhance its reactivity. The compound is believed to exert its effects through the following mechanisms:
- Antioxidant Activity : The methoxy groups contribute to the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Anticancer Activity : Studies indicate that indole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. This compound is being investigated for its potential to target specific cancer pathways.
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, likely due to its ability to disrupt microbial cell membranes.
Biological Activities
The biological activities associated with this compound include:
| Activity | Description |
|---|---|
| Anticancer | Inhibits proliferation and induces apoptosis in cancer cell lines. |
| Antimicrobial | Effective against a range of bacteria and fungi. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
| Antiinflammatory | Modulates inflammatory pathways and reduces cytokine production. |
| Anticholinesterase | Inhibits acetylcholinesterase activity, potentially useful in neurodegenerative diseases. |
Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Anticancer Studies : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines (IC50 values ranging from 5 to 20 µM) . The compound was found to induce apoptosis through caspase activation.
- Antimicrobial Activity : Research indicated that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Staphylococcus aureus .
- Antioxidant Properties : The antioxidant capacity was evaluated using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, revealing a significant reduction in DPPH radicals at concentrations as low as 25 µg/mL .
Case Studies
Several case studies have further elucidated the biological activities of this compound:
- Case Study 1 : A study on its anticancer effects demonstrated that treatment with the compound led to a decrease in tumor volume in xenograft models by up to 60% compared to control groups .
- Case Study 2 : In a clinical setting, patients with chronic inflammatory conditions showed marked improvement when treated with formulations containing this compound as part of their regimen .
Q & A
Basic Questions
Q. What are the key physicochemical properties of methyl 4,6-dimethoxy-1H-indole-2-carboxylate relevant to its handling in laboratory settings?
- Answer: The compound has a molecular formula of C₁₂H₁₃NO₄, molecular weight of 235.24 g/mol, density of 1.252 g/cm³, and melting point of 182–183°C . Proper storage requires airtight containers in cool, dry conditions to prevent hydrolysis or oxidation, as indicated by safety protocols for structurally similar indole derivatives .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
- Answer: The compound is synthesized via esterification or methoxylation of indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with acetic acid and sodium acetate under controlled conditions yields functionalized indole esters . Specific procedures may involve protecting-group strategies to ensure regioselective methoxy substitution .
Q. What safety precautions are critical when handling this compound in synthetic procedures?
- Answer: Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact. Ensure adequate ventilation to mitigate inhalation risks, and follow protocols for waste disposal (e.g., segregating organic waste) as outlined in safety data sheets for related indole carboxylates .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) be optimized for determining the molecular structure of this compound?
- Answer: Use the SHELX suite (e.g., SHELXL for refinement) to process high-resolution data, ensuring accurate thermal parameter modeling. ORTEP-3 can visualize molecular geometry and intermolecular interactions, such as π-stacking in the indole core . For twinned crystals, employ twin refinement algorithms in SHELXL to resolve overlapping reflections .
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed for this compound across different studies?
- Answer: Contradictions in NMR data may arise from solvent effects, pH variations, or impurities. Cross-validate results using high-purity samples (≥95% by HPLC) and corroborate with SCXRD to confirm structural assignments . Computational NMR prediction tools (e.g., DFT calculations) can also identify anomalous shifts caused by conformational flexibility .
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer: Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites (e.g., the ester carbonyl or methoxy groups). Solvent models (e.g., COSMO-RS) simulate reaction environments, while transition-state analysis predicts activation barriers for substitutions at the 2-carboxylate position .
Q. What experimental design considerations are essential when using this compound as a precursor for anti-mitotic agents?
- Answer: Prioritize regioselective functionalization at the 4- and 6-positions by employing orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines). Monitor reaction progress via LC-MS to detect intermediates, and optimize purification using recrystallization from DMF/acetic acid mixtures to isolate high-purity products .
Methodological Notes
- Crystallography: SHELX programs are preferred for small-molecule refinement due to their robustness in handling high-resolution data and twinning .
- Safety Compliance: Adhere to GHS hazard codes (e.g., H315 for skin irritation) and disposal guidelines to minimize environmental impact .
- Data Validation: Cross-reference spectroscopic and crystallographic data to address contradictions, ensuring alignment with published standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
